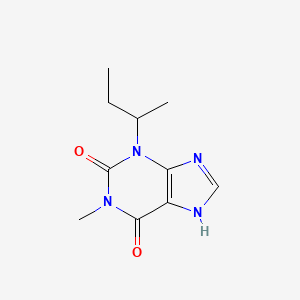![molecular formula C16H35NO B14381718 3-[Decyl(propyl)amino]propan-1-OL CAS No. 88090-24-8](/img/structure/B14381718.png)
3-[Decyl(propyl)amino]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Decyl(propyl)amino]propan-1-OL is a member of the class of propanolamines. It is characterized by the presence of a hydroxy substituent at the first carbon and an amino substituent at the third carbon of the propane chain. This compound is both a primary amine and a primary alcohol, making it versatile in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Decyl(propyl)amino]propan-1-OL can be achieved through several methods. One common approach involves the reaction of propene with HBr and peroxide, followed by aqueous KOH. Another method is hydroboration oxidation with B2H6 and H2O2 . Industrial production methods often utilize Grignard reagents, where aldehydes or ketones react with organomagnesium halides to form alcohols .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Decyl(propyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced forms.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alkanes .
Applications De Recherche Scientifique
3-[Decyl(propyl)amino]propan-1-OL has diverse applications in scientific research:
Chemistry: It is used as a molecular linker in the synthesis of polyurethanes and dendrimers.
Biology: The compound serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Decyl(propyl)amino]propan-1-OL involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and participate in various biochemical pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the decyl and propyl substituents.
1-Propanol, 3-amino-: Another analog with similar properties but different substituents.
Uniqueness
3-[Decyl(propyl)amino]propan-1-OL is unique due to its specific substituents, which confer distinct physical and chemical properties. The presence of the decyl and propyl groups enhances its hydrophobicity and alters its reactivity compared to simpler analogs .
Propriétés
Numéro CAS |
88090-24-8 |
|---|---|
Formule moléculaire |
C16H35NO |
Poids moléculaire |
257.45 g/mol |
Nom IUPAC |
3-[decyl(propyl)amino]propan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-3-5-6-7-8-9-10-11-14-17(13-4-2)15-12-16-18/h18H,3-16H2,1-2H3 |
Clé InChI |
JRNNJEOXDKJBDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


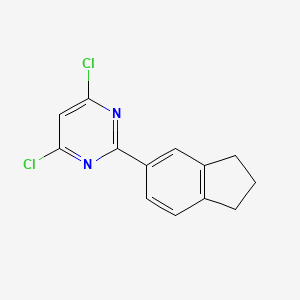
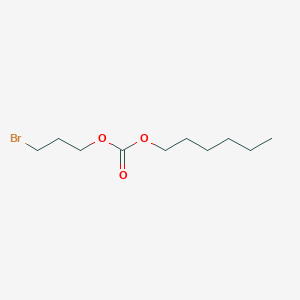
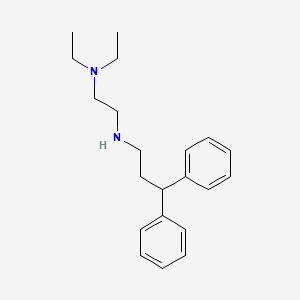

![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)


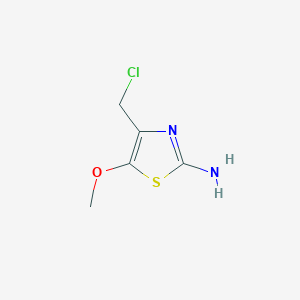
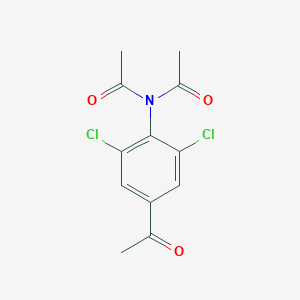
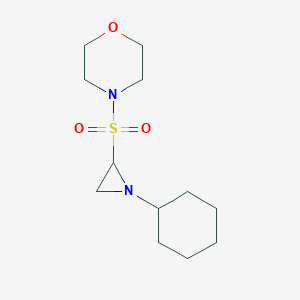
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
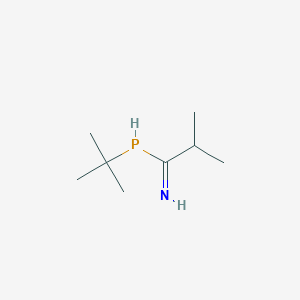
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
